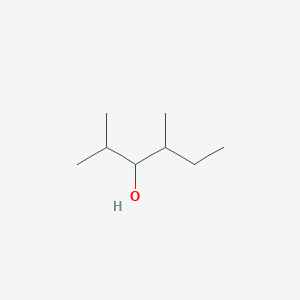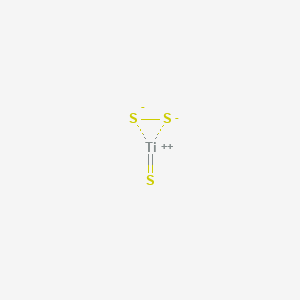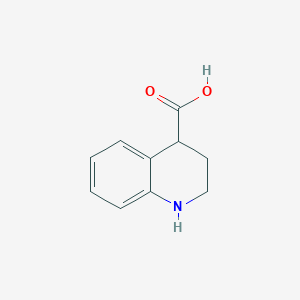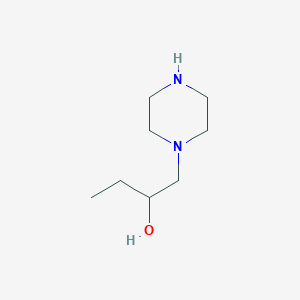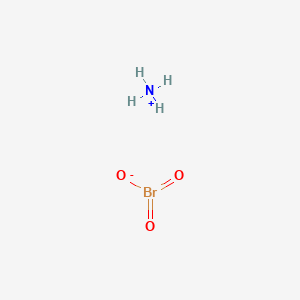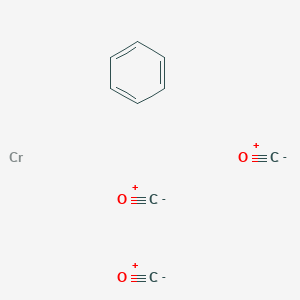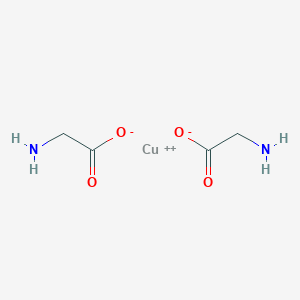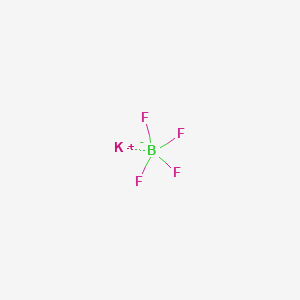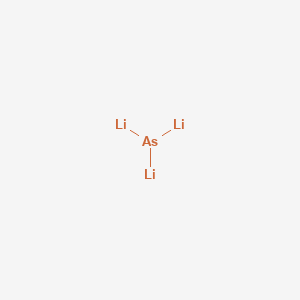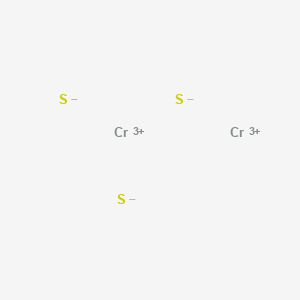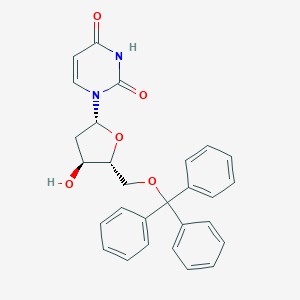
5'-O-Trityl-2'-deoxyuridine
Descripción general
Descripción
5’-O-Trityl-2’-deoxyuridine is a chemical compound with the molecular formula C28H26N2O5 and a molecular weight of 470.5 g/mol. It is used in laboratory settings and for the synthesis of substances .
Synthesis Analysis
The synthesis of trityl radicals, which includes 5’-O-Trityl-2’-deoxyuridine, has been a focus of research. The development of synthetic approaches to these radicals has led to their promising applications .Molecular Structure Analysis
The molecular structure of 5’-O-Trityl-2’-deoxyuridine is influenced by various factors. For instance, the effect of hydration on the molecular structure and energetics of the most stable conformers of the nucleoside analog 5-iodo-2’-deoxyuridine (IUdR) was studied .Chemical Reactions Analysis
5’-O-Trityl-2’-deoxyuridine, like other trityl radicals, has unique properties that have expanded their applications. These radicals are characterized by high values of the relaxation times T1 and T2 and intense narrow lines in the ESR spectra. They are stable under both oxidation and reduction conditions .Aplicaciones Científicas De Investigación
Malaria Drug Development : 5'-O-Trityl-2'-deoxyuridine analogues have been studied as selective inhibitors of the Plasmodium falciparum dUTPase, a potential drug target for malaria treatment. Research has shown that modifications of this compound can lead to active inhibitors with varying potencies (Hampton et al., 2011). Further studies on this compound's structure and activity revealed a clear requirement for the uracil base for its antiplasmodial action (Ruda et al., 2011).
DNA Replication Research : Tritiated 5-bromo-2'-deoxyuridine, a derivative, has been used to study the semiconservative replication of mitochondrial and nuclear DNA in rat liver (Gross & Rabinowitz, 1969).
Oligonucleotide Modifications : Novel 2'-deoxyuridine analogues, such as 5-[4-[N,N-bis(3-amino-propyl)amino]butyl]-2'-deoxyuridine, have been synthesized and incorporated into oligodeoxynucleotides. These modifications have shown to stabilize duplex and triplex formation and increase resistance to nuclease degradation (Nara et al., 1995).
Analytical and Biological Applications : 5'-O-Trityl-2'-deoxyuridine derivatives have been synthesized for various applications, including antiviral and antibacterial activities. Their properties make them valuable as analytical tools in biological studies (Krim et al., 2013).
Antiviral Research : Specific derivatives like 5-Trifluoromethyl-2'-deoxyuridine have shown potent therapeutic antiviral activity against herpes simplex infection (Kaufman & Heidelberger, 1964).
Cancer Therapy Research : 5-carboranyl-2'-deoxyuridine has been studied for its potential in boron neutron capture therapy, examining its intracellular uptake, metabolism, cytotoxicity, and antiviral activity (Schinazi et al., 1994).
Direcciones Futuras
The unique properties of trityl radicals, including 5’-O-Trityl-2’-deoxyuridine, have expanded their applications in various fields. Their stability under both oxidation and reduction conditions, high relaxation times, and intense narrow lines in the ESR spectra make them promising for future research and applications .
Propiedades
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c31-23-18-26(30-17-16-25(32)29-27(30)33)35-24(23)19-34-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23-24,26,31H,18-19H2,(H,29,32,33)/t23-,24+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJNFNLUKYZAKI-BFLUCZKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547404 | |
| Record name | 2'-Deoxy-5'-O-(triphenylmethyl)uridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-O-Trityl-2'-deoxyuridine | |
CAS RN |
14270-73-6 | |
| Record name | 2'-Deoxy-5'-O-(triphenylmethyl)uridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



